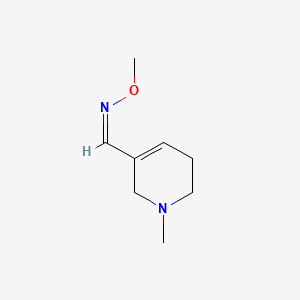
Ganoderic Acid X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganoderic Acid X can be synthesized through biotechnological methods involving the expression of specific cytochrome P450 (CYP) genes from Ganoderma lucidum in Saccharomyces cerevisiae. This process involves the oxidation of lanosterol derivatives to produce ganoderic acids .
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method allows for the controlled production of ganoderic acids by optimizing fermentation conditions such as nutrient substrates, temperature, and pH levels .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderic Acid X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydrogen peroxide (H₂O₂) and cytochrome P450 enzymes.
Reduction: Sodium borohydride (NaBH₄) is often used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ganoderic acids, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
Ganoderic Acid X has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential in cancer therapy, liver protection, and immune modulation .
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mécanisme D'action
Ganoderic Acid X exerts its effects through multiple mechanisms:
Comparaison Avec Des Composés Similaires
Ganoderic Acid A: Known for its anti-tumor and anti-inflammatory properties.
Ganoderic Acid B: Exhibits hepatoprotective and anti-viral activities.
Ganoderic Acid F: Demonstrates potential in regulating immune responses.
Uniqueness of Ganoderic Acid X: this compound is unique due to its potent anti-cancer properties and ability to induce apoptosis in cancer cells by inhibiting topoisomerases. This sets it apart from other ganoderic acids which may have different primary activities .
Propriétés
Formule moléculaire |
C32H48O5 |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
(E,6R)-6-[(3R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25?,26-,27+,30-,31-,32-/m1/s1 |
Clé InChI |
YCWGPALSXRBKTM-VBCUQECFSA-N |
SMILES isomérique |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)OC(=O)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C |
Synonymes |
3alpha-hydroxy-15alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid ganoderic acid X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


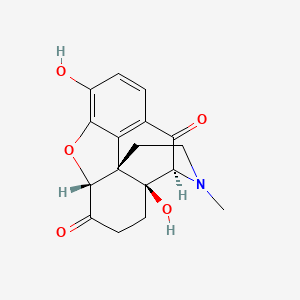


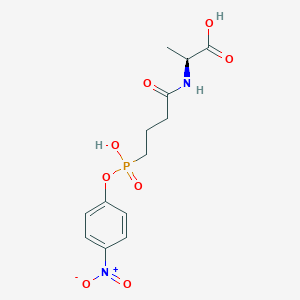
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)

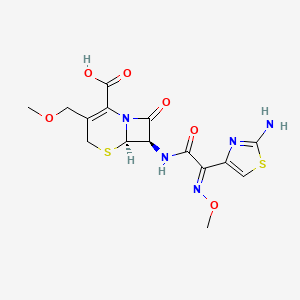
![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)
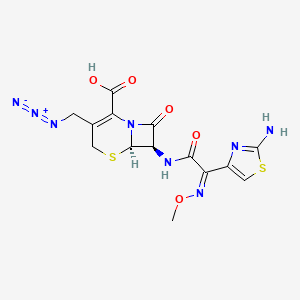


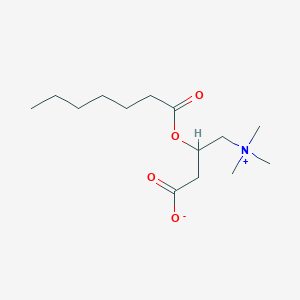
![3-[(1R,8R,9R)-8-hydroxy-16-oxatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaen-1-yl]propyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1235234.png)
